molecular formula C15H21N5O7S B110882 Cylindrospermopsin CAS No. 143545-90-8

Cylindrospermopsin

Cat. No.: B110882
CAS No.: 143545-90-8
M. Wt: 415.4 g/mol
InChI Key: LHJPHMKIGRLKDR-VDPNAHCISA-N
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Description

Cylindrospermopsin is a cyanotoxin produced by certain species of cyanobacteria, a type of photosynthetic prokaryote. It is one of the most commonly found cyanotoxins globally, and is primarily found in freshwater and brackish water bodies. This compound is a potent toxin that can cause severe health effects in humans and animals. It has been linked to a variety of diseases, including liver damage, kidney damage, and neurological damage.

Scientific Research Applications

1. Toxicological Assessment and Toxicity Mechanisms

Cylindrospermopsin (CYN) is a cyanobacterial toxin with increasing importance due to its expanding global presence and frequency of blooms. It primarily targets the liver but also affects other organs. Various mechanisms, such as protein synthesis inhibition and oxidative stress, are associated with its toxicity. In vitro methods are crucial in understanding its toxicokinetics and main toxicity mechanisms, highlighting the need for further research on its emerging toxicity effects, toxicity of analogs, and potential interaction with other cyanotoxins (Pichardo, Cameán, & Jos, 2017).

2. Bioaccumulation Research

This compound's ability to bioaccumulate in freshwater organisms, posing serious human and environmental health risks, has been demonstrated since 1999. Current information on CYN accumulation, including global distribution and ecological and human effects, has been synthesized. Factors influencing bioaccumulation rates and potential, detection, monitoring, and risk assessments are discussed, with identified gaps in existing research indicating areas for future study (Kinnear, 2010).

3. Genotoxic and Carcinogenic Potential

CYN has been shown to induce micronucleus formation and chromosome loss in human white cells, suggesting both clastogenic and aneugenic actions. This indicates its potential role in cytogenetic damage via DNA strand breaks and kinetochore/spindle function disruption, leading to whole chromosome loss (aneuploidy). The presence of CYN in drinking water sources raises significant public health concerns (Humpage et al., 2000).

4. Molecular Responses to CYN Exposure

Studies have explored the activation of the tumor suppressor protein p53 in human cells exposed to CYN, revealing concentration-dependent increases in mRNA levels for p53 target genes. This indicates early activation of p53 and suggests stress responses resulting from CYN exposure (Bain, Shaw, & Patel, 2007).

5. Degradation Mechanisms in Water Treatment

Research on the degradation of CYN by advanced oxidation processes (AOPs) using hydroxyl radicals indicates various reaction pathways. This understanding is crucial for effectively eliminating CYN in natural water and for the development of water treatment methods (He et al., 2014).

6. Genotoxicity Investigation in Animals

Experiments on animals have shown significant DNA strand breakage in the liver following exposure to CYN, highlighting its genotoxicity as a key mechanism for its harmful effects (Shen et al., 2002).

Mechanism of Action

Target of Action

Cylindrospermopsin (CYN) is a cyanotoxin produced by a variety of freshwater cyanobacteria . It primarily targets the liver and kidney tissues . It is also known to inhibit protein synthesis and covalently modify DNA and/or RNA .

Mode of Action

CYN is a potent inhibitor of eukaryotic protein synthesis . CYN primarily inhibits protein P450 and glutathione synthesis, which can lead to cell death in organs such as the lungs, intestines, liver, and kidneys .

Biochemical Pathways

CYN can cause oxidative damage by increasing cellular reactive oxygen species (ROS) levels and simultaneously reducing glutathione (GSH) levels and the synthesis of important antioxidant catalysts and heme carriers . It can also cause neurotoxicity by reducing the activity of acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (CHRM) . Furthermore, it can cause toxicity to cellular energy metabolism by significantly interfering with the intermediate enzymes of oxidative phosphorylation .

Pharmacokinetics

It is known that cyn is highly water-soluble due to its zwitterionic nature . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability. More research is needed to fully understand the pharmacokinetics of CYN.

Result of Action

CYN has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . It can cause cell death in multiple organ systems, leading to multi-organ toxicity effects .

Action Environment

CYN is produced by cyanobacteria, which can form dense blooms in eutrophic systems, decreasing water quality . The toxin can be released into the water, posing a risk to aquatic biota, including macrophytes, which serve as primary producers . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .

Safety and Hazards

Cylindrospermopsin poses a potential threat to both human and ecosystem health . It has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .

Future Directions

There is a growing concern about the ever-expanding distribution of CYN producers into temperate zones . This toxin represents serious human, as well as environmental, health risks across many countries . Future research should focus on understanding the factors influencing the distribution and toxicity of CYN, as well as developing effective strategies for monitoring and managing the risks associated with this toxin .

Biochemical Analysis

Biochemical Properties

Cylindrospermopsin can inhibit protein synthesis and covalently modify DNA or RNA . It interacts with various enzymes, proteins, and other biomolecules, altering their function and potentially leading to harmful effects .

Cellular Effects

This compound alters cellular functioning in eukaryotes, including animal and plant organisms . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to potential hazardous effects on animal and human health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that the submerged macrophyte Egeria densa removed 54% of this compound within 24 hours and up to 68% after 336 hours . Prolonged exposure (32 days) resulted in adverse effects related to this compound uptake .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it has been observed to cause growth inhibition of the aerial part (leaves) in both spinach and lettuce .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its biochemical properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cylindrospermopsin involves multiple steps of organic synthesis, including protection and deprotection of functional groups, as well as coupling reactions to form the final product.", "Starting Materials": [ "L-Homoserine", "2-Amino-4-methylpyridine", "N,N-Diethylformamide", "Triethylamine", "Benzyl bromide", "Sodium hydroxide", "Chloroacetic acid", "Ethyl chloroformate", "Thionyl chloride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Protection of L-homoserine with benzyl bromide in the presence of triethylamine and N,N-diethylformamide to form benzyl homoserine", "Coupling of benzyl homoserine with 2-amino-4-methylpyridine using chloroacetic acid and ethyl chloroformate to form N-(benzyl-L-homoserine)-2-amino-4-methylpyridine", "Deprotection of benzyl group from N-(benzyl-L-homoserine)-2-amino-4-methylpyridine using sodium hydroxide in methanol to form N-(L-homoserine)-2-amino-4-methylpyridine", "Formation of the oxazolidine ring by reacting N-(L-homoserine)-2-amino-4-methylpyridine with chloroacetic acid and thionyl chloride to form 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-hydroxymethylpyridin-3-yl)oxazolidine", "Deprotection of the hydroxyl group from 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-hydroxymethylpyridin-3-yl)oxazolidine using hydrochloric acid in acetone to form 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-methylpyridin-3-yl)oxazolidine", "Coupling of 2-(N-carboxymethyl)-N-(2-amino-4-methyl-5-methylpyridin-3-yl)oxazolidine with chloroacetic acid and ethyl chloroformate to form N-(2-amino-4-methyl-5-methylpyridin-3-yl)-2-(carboxymethyl)oxazolidine", "Deprotection of the oxazolidine ring from N-(2-amino-4-methyl-5-methylpyridin-3-yl)-2-(carboxymethyl)oxazolidine using sodium bicarbonate in methanol to form Cylindrospermopsin" ] }

143545-90-8

Molecular Formula

C15H21N5O7S

Molecular Weight

415.4 g/mol

IUPAC Name

[(4S,5R,6S,8S,10R)-10-[(R)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate

InChI

InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H,16,17)(H,24,25,26)(H2,18,19,21,23)/t6-,7+,8-,10-,11+,13-/m1/s1

InChI Key

LHJPHMKIGRLKDR-VDPNAHCISA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=NC[C@H]1N23)[C@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O

SMILES

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-]

Canonical SMILES

CC1C(CC2CC(NC3=NCC1N23)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O

Appearance

Assay:≥95%A white powder

synonyms

[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cylindrospermopsin
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary mechanism of toxicity for cylindrospermopsin?

A1: this compound primarily acts as a protein synthesis inhibitor. [, , ] Studies have shown that it inhibits the translation of mRNA into protein, although the precise mechanism remains an active area of investigation. [] This inhibition ultimately leads to cell death, with the liver being the primary target organ. [, ]

Q2: Are there other potential mechanisms of toxicity for this compound?

A2: Yes, while protein synthesis inhibition is considered the primary mechanism, research suggests that this compound might also interfere with pyrimidine nucleotide synthesis. [] Additionally, it may induce oxidative stress and cause DNA damage indirectly through interactions with other cellular components. [, ]

Q3: How does this compound affect cholesterol distribution in mice?

A3: Research shows that subacute exposure to this compound via drinking water in mice can lead to anomalous metabolic responses related to cholesterol metabolism, although the exact mechanisms are not yet fully elucidated. []

Q4: How does the toxicity of this compound compare to that of microcystin-LR?

A4: this compound and microcystin-LR are both potent cyanotoxins, but their acute toxicity levels differ. While the 5-day acute oral LD50 for this compound is approximately 6,000 µg/kg, microcystin-LR (the most toxic congener) exhibits a 5-day acute oral LD50 ranging from 5,000 to 10,000 µg/kg. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H21N5O7S and a molecular weight of 415.43 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound?

A6: this compound is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Vis spectrophotometry. [, , ] NMR provides detailed structural information, MS confirms the molecular weight and fragmentation patterns, and UV-Vis spectrophotometry helps in detection and quantification based on its characteristic absorbance.

Q7: What is the significance of the uracil moiety in this compound toxicity?

A7: Research suggests that the uracil moiety plays a crucial role in this compound's toxicity. [, ] Studies involving this compound derivatives lacking or with modifications in the uracil ring show a significant reduction or complete loss of toxicity. []

Q8: Which cyanobacterial species are known to produce this compound?

A8: this compound is produced by various cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon ovalisporum, Umezakia natans, and Anabaena lapponica. [, , , , ]

Q9: What environmental factors influence this compound production?

A9: Several factors can influence this compound production, including nutrient availability (particularly nitrogen and phosphorus), water temperature, light intensity, and salinity. [, , ] For instance, sulfate or phosphate starvation has been shown to significantly alter this compound production in Aphanizomenon ovalisporum. []

Q10: What are the potential routes of human exposure to this compound?

A11: Humans can be exposed to this compound through consumption of contaminated drinking water, recreational activities in affected water bodies, and ingestion of contaminated food, particularly fish and shellfish that have accumulated the toxin. [, , ]

Q11: What are the common methods used to detect and quantify this compound in water samples?

A12: Common methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, diode array detection (DAD), or mass spectrometry (MS), as well as enzyme-linked immunosorbent assay (ELISA). [, , , , , ]

Q12: How can quantitative PCR (qPCR) be used to monitor this compound-producing cyanobacteria?

A14: qPCR can detect and quantify specific genes associated with this compound production in cyanobacteria. [] For instance, targeting genes encoding polyketide synthases (PKS) involved in this compound biosynthesis allows for the identification and quantification of potentially toxic populations. [] This approach provides a rapid and sensitive tool for monitoring the potential for toxin production in water sources.

Q13: What are the challenges associated with removing this compound during drinking water treatment?

A16: this compound's stability poses a challenge for conventional water treatment processes. [, ] While chlorine disinfection is ineffective in removing it, advanced oxidation processes like ozonation and UV irradiation, especially when combined with titanium dioxide as a photocatalyst, show promise in degrading the toxin. [, , ]

Q14: Can you elaborate on the use of titanium dioxide in enhancing the degradation of this compound?

A17: Titanium dioxide acts as a photocatalyst, enhancing the degradation of this compound when exposed to UV irradiation. [] The addition of titanium dioxide (0.1 g L-1) to water samples significantly accelerates the degradation process, reducing the half-life of this compound under UV irradiation. []

Q15: What are the current research gaps and future directions in this compound research?

A15: Key research areas include:

  • Elucidating the complete biosynthetic pathway of this compound and its regulation. [, , , ]
  • Developing more sensitive, specific, and rapid detection methods for this compound and its analogs. [, ]
  • Understanding the long-term health effects of chronic, low-dose exposure to this compound in humans. [, ]
  • Investigating the potential for bioremediation and the development of effective strategies for mitigating this compound contamination in water bodies. [, ]
  • Exploring the ecological role of this compound and its impact on aquatic organisms beyond acute toxicity. [, , ]

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